molecular formula C24H29BrN2 B606942 Darotropium bromide CAS No. 850607-58-8

Darotropium bromide

カタログ番号 B606942
CAS番号: 850607-58-8
分子量: 425.414
InChIキー: CWRNUVNMUYSOFQ-OHIDFYLOSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ipratropium bromide is a bronchodilator used to prevent bronchospasm in people with chronic obstructive pulmonary disease (COPD), including bronchitis and emphysema . It is a quaternary ammonium derivative of atropine and is commonly administered through inhalation . It is also used for the symptomatic relief of rhinorrhea associated with the common cold or seasonal allergic rhinitis .


Synthesis Analysis

The synthesis of Ipratropium bromide involves an acyl chlorination reaction on 2-phenyl-3-acetoxy propionic acid and oxalyl chloride in an organic solvent . The reaction proceeds at room temperature in one step in a mixture of ethanol or methanol and water .


Molecular Structure Analysis

The molecular formula of Ipratropium bromide is C20H30NO3 . The structure of Ipratropium bromide was obtained using various spectroscopic techniques .


Chemical Reactions Analysis

Ipratropium bromide undergoes N-demethylation, a key step in the semi-synthesis of some important therapeutic agents . This process is performed in a simple home-made electrochemical batch cell using a porous glassy carbon electrode .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ipratropium bromide were analyzed using various techniques . Crystal properties such as physical form, pre-existing imperfections, and flaws within the crystalline lattice influence the mechanical properties of these materials .

科学的研究の応用

  • Tiotropium bromide, a long-acting muscarinic antagonist, shows significant improvement in spirometry and lung volumes, relief of dyspnea, improvement in quality of life, and reductions in the frequency and severity of acute exacerbations in patients with COPD (Gross, 2020).

  • The compound's crystal structures, important for understanding its pharmacological action, have been refined using solid-state nuclear magnetic resonance and quantum mechanical calculations (Pindelska et al., 2015).

  • Tiotropium bromide is more potent than ipratropium bromide and demonstrates slow dissociation from lung muscarinic receptors, contributing to its long-lasting bronchodilatory effect in COPD and asthma treatment (Barnes et al., 1995).

  • Long-term use of tiotropium bromide in COPD patients can improve the morphofunctional properties of bronchial neutrophils and macrophages (Fedosenko et al., 2011).

  • Tiotropium bromide shows a prolonged effect against methacholine-induced bronchoconstriction in asthma, suggesting its potential in the treatment of COPD and nocturnal asthma (O'connor et al., 1996).

  • Its long-acting anticholinergic properties lead to increased lung function, health-related quality of life, exercise tolerance, and reduced dyspnea and acute exacerbations of COPD (Mamary & Criner, 2009).

  • Tiotropium bromide has a well-established safety profile with the most common side effect being dry mouth, occurring in about 10 to 16% of patients in clinical trials (Yohannes et al., 2013).

  • The drug's safety and efficacy have been studied in comparison with other bronchodilators like ipratropium and salmeterol, showing its effectiveness in COPD management (Koumis & Samuel, 2005).

作用機序

Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor . This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibits their function .

Safety and Hazards

Ipratropium bromide may be harmful if swallowed or inhaled and may cause eye irritation . It is considered non-hazardous in accordance with international standards for workplace safety .

特性

IUPAC Name

3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N2.BrH/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,19,22-23H,13-17H2,1-2H3;1H/q+1;/p-1/t19?,22-,23+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRNUVNMUYSOFQ-FUHGUCTDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850607-58-8
Record name Darotropium bromide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850607588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAROTROPIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W2V1U785A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。